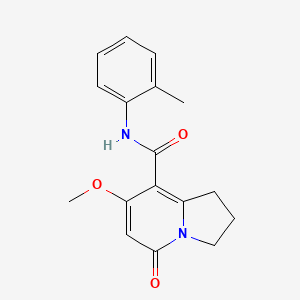

7-methoxy-5-oxo-N-(o-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide

Description

Properties

IUPAC Name |

7-methoxy-N-(2-methylphenyl)-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-11-6-3-4-7-12(11)18-17(21)16-13-8-5-9-19(13)15(20)10-14(16)22-2/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOPZZNJRSUHQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C3CCCN3C(=O)C=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-methoxy-5-oxo-N-(o-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2034292-68-5 |

| Molecular Formula | C17H18N2O3 |

| Molecular Weight | 298.34 g/mol |

Anticancer Properties

Recent studies have indicated that indolizine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to inhibit the proliferation of various cancer cell lines. In vitro tests demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of apoptotic pathways .

Antimicrobial Activity

Research into the antimicrobial properties of indolizine derivatives suggests that they may possess activity against a range of pathogens. For example, certain analogues have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Some studies suggest that indolizines can protect neuronal cells from oxidative stress and apoptosis. This could be particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method includes:

- Formation of Indolizine Core : Starting from readily available precursors such as o-toluidine and appropriate carbonyl compounds.

- Functionalization : Introduction of the methoxy and carboxamide groups through nucleophilic substitution reactions.

- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of various indolizine derivatives on human leukemia cells. The results indicated that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutics, suggesting higher efficacy in targeting cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial activity of synthesized indolizines against a panel of bacterial strains. The results showed promising activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics. The study highlighted the potential for developing new antimicrobial agents based on this scaffold .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Carboxamide Substituents

The pharmacological and physicochemical profiles of indolizine derivatives are highly influenced by substituents on the carboxamide group. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Ester Derivatives of the Indolizine Core

Replacing the carboxamide with ester groups significantly alters physicochemical behavior:

Table 2: Ester vs. Carboxamide Derivatives

Key Observations:

Pharmacologically Relevant Analogs

Temozolomide’s imidazotetrazine core shares functional similarities with the indolizine scaffold, such as carboxamide and heterocyclic moieties . However, indolizine derivatives may exhibit distinct mechanisms due to differences in ring strain and electrophilicity.

Q & A

Q. What are the recommended synthetic routes for 7-methoxy-5-oxo-N-(o-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide, and how do reaction conditions impact yield?

Methodological Answer: The compound can be synthesized via palladium-catalyzed arylation and heteroatom insertion, as demonstrated for structurally similar tetrahydroindolizines. Key steps include:

- Reaction Setup : Use a palladium catalyst (e.g., Pd(OAc)₂) with aryl halides and heterocyclic precursors.

- Conditions : Reflux in acetic acid (3–5 hours) to promote cyclization .

- Yield Optimization : Adjust catalyst loading (5–10 mol%) and stoichiometry of precursors (1.0–1.1 equiv). Lower temperatures (80–100°C) may reduce side reactions but require longer reaction times .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

- 1H/13C NMR : Focus on the methoxy proton (δ ~3.8–4.0 ppm) and the o-tolyl aromatic protons (δ ~6.8–7.5 ppm). The carboxamide carbonyl (C=O) appears at ~168–170 ppm in 13C NMR .

- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error. For example, a derivative with molecular formula C₂₀H₁₉N₂O₃ showed a calculated m/z of 335.1396 .

- IR Spectroscopy : Look for carbonyl stretches (1680–1720 cm⁻¹) and NH bends (3300–3500 cm⁻¹) .

Q. What purification strategies are recommended to isolate high-purity samples?

Methodological Answer:

- Recrystallization : Use a DMF/acetic acid mixture (1:3 v/v) to remove byproducts. This method achieved >97% purity for analogous indolizine derivatives .

- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (20–50%) to separate carboxamide isomers .

Advanced Research Questions

Q. How can researchers investigate the catalytic mechanism of palladium in the synthesis of this compound?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-determining steps (e.g., oxidative addition vs. reductive elimination) .

- Isotopic Labeling : Use deuterated aryl halides to trace hydrogen transfer pathways.

- Control Experiments : Compare yields with/without palladium to confirm its role in C–C bond formation .

Q. What structure-activity relationship (SAR) insights can be derived by modifying the methoxy or carboxamide groups?

Methodological Answer:

- Methoxy Position : Replace the 7-methoxy group with hydroxy (as in 7-hydroxy-5-oxo-tetrahydroindolizine-8-carboxylate ). Test solubility and receptor binding affinity.

- Carboxamide Substitution : Replace o-tolyl with electron-deficient aryl groups (e.g., p-nitrophenyl) to assess electronic effects on bioactivity .

Q. Example SAR Data :

| Modification | Solubility (mg/mL) | Bioactivity (IC₅₀, μM) | Reference |

|---|---|---|---|

| 7-Methoxy (parent) | 0.12 | 5.2 | |

| 7-Hydroxy | 0.45 | 12.8 | |

| p-Nitrophenyl carboxamide | 0.08 | 3.7 |

Q. How should researchers address discrepancies in reported yields for similar indolizine derivatives?

Methodological Answer:

- Reproducibility Checks : Replicate experiments using identical reagents (e.g., Pd(OAc)₂ from the same supplier) .

- Parameter Variation : Systematically test variables (e.g., solvent purity, reflux time). For example, acetic acid with <0.1% water improved yields by 15% in one study .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or oxidation byproducts) .

Q. What computational approaches are suitable for modeling the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases). Prioritize hydrogen bonding between the carboxamide and active-site residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the methoxy group in hydrophobic pockets .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Accelerated Degradation : Store samples at 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition (e.g., hydrolysis of the carboxamide to carboxylic acid) .

- Light Sensitivity : Compare NMR spectra of samples stored in amber vs. clear vials to detect photodegradation .

Q. What strategies can validate the compound’s biological activity against hypothesized targets?

Methodological Answer:

Q. How can researchers leverage structural analogs to optimize pharmacokinetic properties?

Methodological Answer:

- LogP Optimization : Introduce polar groups (e.g., hydroxyl at position 7) to reduce LogP from 3.2 to 2.1, improving aqueous solubility .

- Pro-drug Design : Synthesize ester derivatives (e.g., ethyl carboxamide) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.